molecular formula C16H12N2O2 B6390288 2-Amino-5-(naphthalen-2-YL)nicotinic acid CAS No. 1261909-61-8

2-Amino-5-(naphthalen-2-YL)nicotinic acid

Cat. No.: B6390288
CAS No.: 1261909-61-8
M. Wt: 264.28 g/mol
InChI Key: XCPCKQYYPOXPDI-UHFFFAOYSA-N
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Description

2-Amino-5-(naphthalen-2-YL)nicotinic acid is a heterocyclic aromatic compound that belongs to the class of nicotinic acids. It features a naphthalene ring attached to the nicotinic acid structure, which consists of a pyridine ring with an amino group at the 2-position and a carboxylic acid group at the 5-position. This compound is of interest due to its potential biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(naphthalen-2-YL)nicotinic acid typically involves the reaction of 3-oxo-2-arylhydrazonopropanals with ethyl cyanoacetate and malononitrile. The reaction conditions often include the use of electron-withdrawing groups such as chlorine, bromine, or nitro groups on the aryl moiety to facilitate the formation of the desired product . The reaction proceeds through a series of steps, including condensation, cyclization, and subsequent functional group transformations.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly catalysts and solvents can be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(naphthalen-2-YL)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

2-Amino-5-(naphthalen-2-YL)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-5-(naphthalen-2-YL)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic pathways or induce apoptosis in cancer cells by activating specific signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-phenyl nicotinic acid: Similar structure but with a phenyl group instead of a naphthalene ring.

    2-Amino-5-(pyridin-2-YL)nicotinic acid: Contains a pyridine ring instead of a naphthalene ring.

    2-Amino-5-(quinolin-2-YL)nicotinic acid: Features a quinoline ring.

Uniqueness

2-Amino-5-(naphthalen-2-YL)nicotinic acid is unique due to the presence of the naphthalene ring, which imparts distinct electronic and steric properties

Properties

IUPAC Name

2-amino-5-naphthalen-2-ylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c17-15-14(16(19)20)8-13(9-18-15)12-6-5-10-3-1-2-4-11(10)7-12/h1-9H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCPCKQYYPOXPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=C(N=C3)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687668
Record name 2-Amino-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-61-8
Record name 2-Amino-5-(naphthalen-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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